1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
Description
This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core with a (5Z)-5-(2-fluorobenzylidene) substituent. The thiazolidinone ring is conjugated to a propanoyl group, which links to a piperidine-4-carboxylic acid moiety. The carboxylic acid at the piperidine position improves aqueous solubility, a critical feature for bioavailability in drug candidates .
Properties
Molecular Formula |
C19H19FN2O5S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19FN2O5S/c20-14-4-2-1-3-13(14)11-15-17(24)22(19(27)28-15)10-7-16(23)21-8-5-12(6-9-21)18(25)26/h1-4,11-12H,5-10H2,(H,25,26)/b15-11- |
InChI Key |
WRXPNAYWJJEFCR-PTNGSMBKSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzylidene group, and the coupling with the piperidine ring. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of carbon acid compounds with aldehydes to form α,β-unsaturated compounds.
Multicomponent Reactions: These reactions are employed to improve selectivity, purity, product yield, and pharmacokinetic activity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorobenzylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their pharmacological activities, including antidiabetic, antimicrobial, and anticancer effects. Below is a structural and functional comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The 2-fluorobenzylidene group in the target compound may enhance PPAR-γ binding compared to non-fluorinated analogues due to fluorine’s electronegativity and small atomic radius .
Carboxylic Acid vs. Other Polar Groups The piperidine-4-carboxylic acid in the target compound offers superior solubility compared to acetic acid () or butanoic acid (), which may translate to better oral bioavailability .
Piperazine-linked compounds () are associated with CNS activity due to blood-brain barrier permeability .
Stereochemical Considerations The (5Z) configuration across all compounds ensures proper spatial alignment for target binding, as seen in crystallographic studies of similar thiazolidinones .
Biological Activity
1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound with significant biological activity. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction , where 2-fluorobenzaldehyde reacts with a thiazolidinone derivative under basic conditions. The process typically involves solvents like iso-propanol and catalysts such as potassium tert-butylate to enhance yield and efficiency. The reaction pathway can be summarized as follows:
- Condensation of Thiazolidinone : The thiazolidinone undergoes condensation with 2-fluorobenzaldehyde.
- Formation of the Piperidine Derivative : The resulting product is then reacted with piperidine-4-carboxylic acid to yield the final compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Key actions include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell survival and apoptosis.
Studies suggest that the fluorobenzylidene group enhances hydrophobic interactions with target proteins, while the thiazolidine core contributes to its stability and activity.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
- HCT116 Cell Line Investigation : Another investigation revealed that the compound caused cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent against colorectal cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
